The synthesis of Decanoyl-RVKR-chloromethylketone involves solid-phase peptide synthesis techniques. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, using TGR-resin with a loading capacity of 0.2 mmol/g. Coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (1-hydroxybenzotriazole) are utilized to facilitate the formation of peptide bonds. Cleavage from the resin is achieved using a mixture of trifluoroacetic acid, anisole, ethylene diamine, and water in specific ratios . The resulting peptides are purified using high-performance liquid chromatography (HPLC), ensuring high purity levels (≥95%) and confirming their molecular weights through mass spectrometry .
The molecular formula for Decanoyl-RVKR-chloromethylketone is C₃₄H₆₆ClN₁₁O₅, indicating a complex structure that includes a decanoyl group attached to the RVKR sequence. The chloromethylketone moiety is crucial for its inhibitory activity against proprotein convertases. The compound's crystallization forms a solid state, which can be solubilized in water by warming and sonication .
Decanoyl-RVKR-chloromethylketone primarily acts through covalent modification of the active site serine residue in proprotein convertases. This inhibition prevents the cleavage of precursor proteins necessary for the activation of various biological pathways involved in disease processes. The compound exhibits high specificity for furin with Ki values around 1 nM, indicating its potent inhibitory capacity .
The mechanism by which Decanoyl-RVKR-chloromethylketone exerts its effects involves binding to the catalytic site of furin and other proprotein convertases. Once bound, it forms a stable covalent bond that effectively prevents substrate access to the enzyme's active site. This action disrupts normal proteolytic processing pathways essential for viral replication and cellular signaling .
Decanoyl-RVKR-chloromethylketone exhibits several notable physical and chemical properties:
Decanoyl-RVKR-chloromethylketone has significant scientific applications, particularly in research related to viral infections and cancer therapies:
The discovery of Decanoyl-RVKR-CMK originated from efforts to target furin, the founding member of the mammalian proprotein convertase family, identified in 1990. Initial inhibitors were derived from cleavage site motifs of known furin substrates. Early peptidic chloromethylketones, while effective in vitro, suffered from poor cellular uptake. This limitation was overcome by the strategic addition of lipid modifications, notably the decanoyl group, significantly enhancing cell permeability and establishing Decanoyl-RVKR-CMK as a critical research tool in the mid-1990s [1] [5] [9].
Its historical significance lies in enabling foundational studies on furin-dependent processes:
Table 1: Key Historical Milestones of Decanoyl-RVKR-CMK in Research
Time Period | Research Milestone | Significance |
---|---|---|
Early 1990s | Development of RVKR-CMK peptides | Provided proof-of-concept for targeting furin cleavage motifs |
Mid 1990s | Incorporation of N-terminal decanoyl group (Decanoyl-RVKR-CMK) | Enhanced cell permeability, enabling robust cellular and in vitro studies |
1995 | Inhibition of HIV-1 gp160 processing and viral fusion demonstrated | Established furin as a valid target for antiviral development [8] |
1995 | Inhibition of HCMV glycoprotein B cleavage shown | Expanded role to herpesvirus infection mechanisms [10] |
2019-2020 | Potent inhibition of SARS-CoV-2 Spike protein cleavage (IC₅₀ = 57 nM) confirmed | Highlighted relevance in emerging coronaviruses and potential broad-spectrum antiviral utility [9] [10] |
2020s | Elucidation of role in cellular differentiation (e.g., ciliated cell promotion) | Revealed significance in developmental biology and tissue repair [3] |
The core RVKR sequence (Arg-Val-Lys-Arg) is a structural mimic of the canonical furin recognition motif (R-X-K/R-R↓). This sequence confers high-affinity binding to the enzyme's catalytic pocket. Decanoyl-RVKR-CMK capitalizes on this motif for specific docking, while its chemical modifications confer potent inhibitory properties:
Biophysical analyses (e.g., X-ray crystallography of related inhibitors) reveal the RVKR motif engages in extensive ionic interactions with conserved aspartate residues (e.g., Asp153, Asp191, Asp264 in furin) lining the substrate-binding pocket. The P1 and P4 arginine residues are particularly critical for anchoring the peptide. The CMK warhead positions the reactive chloro group adjacent to the nucleophilic His194, enabling the covalent modification event [7] [10].
Table 2: Structural Components and Their Functional Roles in Decanoyl-RVKR-CMK
Structural Component | Chemical Property | Functional Role |
---|---|---|
Decanoyl Moiety (C₁₀H₁₉O-) | Hydrophobic/Lipophilic | Enhances cell membrane permeability; promotes partitioning into cellular compartments (Golgi, TGN) |
RVKR Peptide Core | Cationic (Basic residues) | High-affinity recognition and binding to the catalytic pocket of furin and related PCs via ionic/hydrogen bonding |
Chloromethylketone (CMK) | Electrophilic (-CO-CH₂-Cl) | Irreversibly alkylates active site histidine residue (e.g., His194 in furin), permanently inactivating the enzyme |
Trifluoroacetate (TFA) | Counterion | Improves solubility and stability of the peptide inhibitor in aqueous buffers for experimental use |
Decanoyl-RVKR-CMK acts as a broad-spectrum inhibitor against the entire kexin-like subfamily of proprotein convertases (PC1/3, PC2, PC4, PACE4, PC5/6, PC7, and furin/PCSK3). Its irreversible mechanism and cell permeability enable potent suppression of PC activity within intact cellular systems [1] [7] [9].
Table 3: Key Proprotein Convertases Inhibited by Decanoyl-RVKR-CMK and Associated Substrates/Processes
Proprotein Convertase | Major Cellular Role | Key Substrates/Processes Inhibited by Decanoyl-RVKR-CMK |
---|---|---|
Furin (PCSK3) | Ubiquitous; constitutive pathway, TGN | Viral Glycoproteins (HIV gp160, SARS-CoV-2 Spike, Flavivirus prM, Influenza HA); Bacterial Toxins (Anthrax PA, PEA); Notch1; proTGFβ1; proET-1; proVGF; MT-MMPs |
PC1/3 | Neuroendocrine, secretory granules | proVGF; prohormones (e.g., proinsulin, proopiomelanocortin) |
PC2 | Neuroendocrine, secretory granules | proVGF; prohormones (e.g., proglucagon, proopiomelanocortin) |
PC4 | Testis, ovary, early embryo | Embryonic development substrates |
PACE4 | Ubiquitous (specific tissues) | Viral Glycoproteins; Bone morphogenetic proteins (BMPs); MT-MMPs |
PC5/6 | Ubiquitous (polarized cells, ECM) | Viral Glycoproteins; Notch; amyloid precursor protein (APP); MT-MMPs |
PC7 | Ubiquitous; Golgi/endosomes | Viral Glycoproteins; Transferrin receptor; amyloid precursor protein (APP) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7